1-Bromo-2,3,4,5,6-pentaiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3,4,5,6-pentaiodobenzene is an aromatic compound characterized by a benzene ring substituted with one bromine atom and five iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3,4,5,6-pentaiodobenzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution, where benzene is treated with bromine and iodine in the presence of a catalyst such as iron(III) bromide (FeBr3) or iron(III) chloride (FeCl3). The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from simpler benzene derivatives and sequentially introducing the halogen atoms. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,3,4,5,6-pentaiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate the substitution of halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated benzene derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3,4,5,6-pentaiodobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and in studying reaction mechanisms.
Biology: The compound can be used in labeling and imaging studies due to the presence of heavy halogen atoms.
Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,3,4,5,6-pentaiodobenzene involves its interaction with various molecular targets through its halogen atoms. The electrophilic nature of the bromine and iodine atoms allows the compound to participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to yield substituted benzene derivatives .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2,3,4,5-tetraiodobenzene
- 1-Bromo-2,3,4,5,6-pentafluorobenzene
- 1-Chloro-2,3,4,5,6-pentaiodobenzene
Uniqueness: 1-Bromo-2,3,4,5,6-pentaiodobenzene is unique due to the presence of both bromine and multiple iodine atoms, which impart distinct reactivity and physical properties compared to other halogenated benzene derivatives. The combination of these halogens allows for diverse chemical transformations and applications .
Eigenschaften
CAS-Nummer |
64349-86-6 |
---|---|
Molekularformel |
C6BrI5 |
Molekulargewicht |
786.49 g/mol |
IUPAC-Name |
1-bromo-2,3,4,5,6-pentaiodobenzene |
InChI |
InChI=1S/C6BrI5/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
InChI-Schlüssel |
LMJFTRBNZHTANH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1I)I)I)I)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.